![molecular formula C16H31NO4 B3054282 2-[(Carboxymethyl)dodecylamino]acetic acid CAS No. 5931-57-7](/img/structure/B3054282.png)

2-[(Carboxymethyl)dodecylamino]acetic acid

Overview

Description

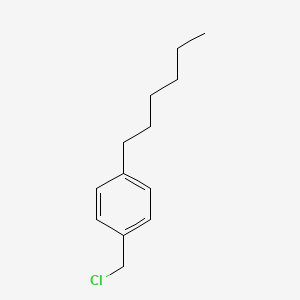

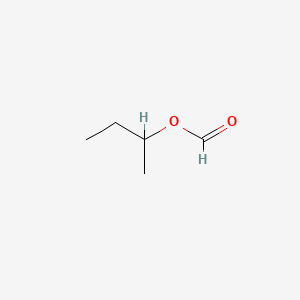

“2-[(Carboxymethyl)dodecylamino]acetic acid” is a chemical compound with the molecular formula C16H31NO4 and a molecular weight of 301.42 g/mol. It is also known as "2-[N-(carboxymethyl)dodecanamido]acetic acid" .

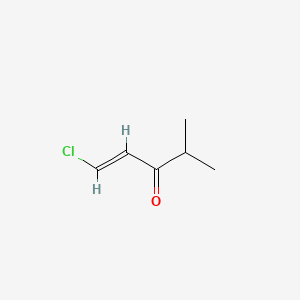

Molecular Structure Analysis

The molecular structure of “this compound” consists of a long carbon chain (dodecyl) attached to an amino group, which is further attached to a carboxymethyl group . This structure is typical of carboxylic acid derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it can be inferred from the structure that it may undergo reactions typical of carboxylic acids and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.042 g/cm3, a boiling point of 452.6°C at 760 mmHg, and a flash point of 227.5°C .Scientific Research Applications

Phase Behavior in Ternary Systems

A study by Karlsson et al. (2001) explores the phase behavior of mixtures involving carboxylic acid/alkylamine in water, significant for 2-[(Carboxymethyl)dodecylamino]acetic acid due to its potential formation of ionic surfactants with an organic counterion. The research found new phases in the ternary system acetic acid−dodecylamine−water, which includes an isotropic solution phase, a hexagonal liquid crystalline phase, and a cubic liquid crystalline phase, offering insights into the molecular interactions of similar compounds (Karlsson et al., 2001).

Corneal Structure Studies

Newsome et al. (1982) identified types I, III, and IV collagen in the human corneal stroma using acetic acid-pepsin extracts. This discovery is crucial for understanding the diversity of collagen in the human corneal stroma, which may have implications for wound healing and disease states (Newsome et al., 1982).

Hydrogen Evolution Catalysis

A study by Fu et al. (2015) discusses the use of a compound similar to this compound in catalyzing hydrogen evolution both from acetic acid and water media. This research offers a perspective on the potential use of such compounds in sustainable energy solutions (Fu et al., 2015).

Microbial Tolerance to Weak Acid Stress

Mira and Teixeira (2013) investigated the molecular mechanisms underlying microbial adaptation to weak acid stress in environments containing carboxylic acids. This research is relevant in understanding how microbes, including potential cell factories, interact with and adapt to environments containing compounds similar to this compound (Mira & Teixeira, 2013).

Acetic Acid Recovery and Utilization

Kienberger et al. (2018) explored the recovery of acetic acid from aqueous mixtures using a membrane reactor. This research is pertinent to the efficient and environmentally friendly recovery and utilization of acetic acid, a key component in systems involving compounds like this compound (Kienberger et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

2-[carboxymethyl(dodecyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21/h2-14H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMNADOFNGXVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904628 | |

| Record name | Lauriminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5931-57-7 | |

| Record name | NSC18498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauriminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

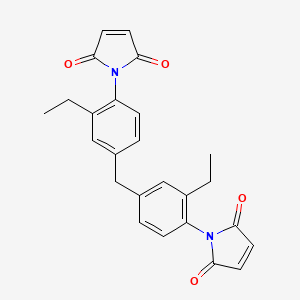

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone](/img/structure/B3054204.png)

![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)

![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)